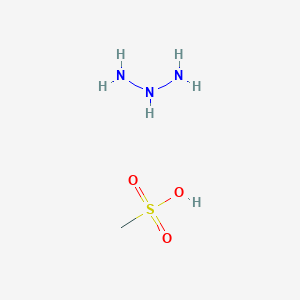

Methanesulfonic acid--triazane (1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonic acid–triazane (1/1) is a compound that combines methanesulfonic acid and triazane in a 1:1 ratio. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the electrochemical sulfonation of methane in an electrochemical reactor without adding peroxide initiators . This process uses oleum and methane under elevated pressure and moderate temperature to achieve high concentrations and selectivity .

Industrial Production Methods

Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by oxidizing dimethyl sulfide with oxygen, but this method had issues with product quality and explosion hazards . Later, a chlorine-oxidation process was developed, but it co-produced large quantities of hydrochloric acid . Currently, a modified air oxidation process is used, which involves oxidizing dimethyldisulfide with nitric acid and restoring it using atmospheric oxygen .

Analyse Des Réactions Chimiques

Types of Reactions

Methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.

Reduction: It can be reduced to form methanesulfonate salts.

Substitution: Methanesulfonic acid can participate in substitution reactions, such as esterification and alkylation.

Common Reagents and Conditions

Common reagents used in reactions with methanesulfonic acid include sulfur trioxide, methane, and various catalysts . Reaction conditions often involve elevated temperatures and pressures to achieve high yields and selectivity .

Major Products

Major products formed from reactions involving methanesulfonic acid include methanesulfonate salts, methanesulfonic acid anhydride, and various esters .

Applications De Recherche Scientifique

Methanesulfonic acid–triazane (1/1) has several scientific research applications:

Mécanisme D'action

Methanesulfonic acid exerts its effects through its strong acidity and ability to dissolve metal salts . In biological systems, methanesulfonic acid esters act as alkylating agents, undergoing fission of their alkyl-oxygen bonds and reacting with nucleophilic sites within cells . This mechanism allows them to interfere with DNA and other cellular components, making them useful in cancer treatment .

Comparaison Avec Des Composés Similaires

Methanesulfonic acid is compared with other similar compounds, such as:

Sulfuric Acid (H2SO4): Both are strong acids, but methanesulfonic acid is less corrosive and more environmentally friendly.

Hydrochloric Acid (HCl): Methanesulfonic acid can dissolve a wider range of metal salts and is less volatile.

Nitric Acid (HNO3): Methanesulfonic acid is more stable and less reactive towards organics.

Methanesulfonic acid’s unique properties, such as high solubility of its metal salts and high electrochemical stability, make it a preferred choice in various applications .

Propriétés

Numéro CAS |

61017-19-4 |

|---|---|

Formule moléculaire |

CH9N3O3S |

Poids moléculaire |

143.17 g/mol |

Nom IUPAC |

methanesulfonic acid;triazane |

InChI |

InChI=1S/CH4O3S.H5N3/c1-5(2,3)4;1-3-2/h1H3,(H,2,3,4);3H,1-2H2 |

Clé InChI |

DEPUHAPOQFWYST-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)O.NNN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)

![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)

![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)

![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)